Cas no 2091328-57-1 ([(2S)-oxetan-2-yl]methanamine)
![[(2S)-oxetan-2-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/2091328-57-1x500.png)
[(2S)-oxetan-2-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- oxetan-2-ylmethanamine
- 2-OXETANEMETHANAMINE
- C-OXETAN-2-YL-METHYLAMINE
- [(2S)-oxetan-2-yl]methanamine
- 2-AMINOMETHYLOXETANE
- (S)-Oxetan-2-ylmethanamine
- aminomethyl oxetane
- 2-Oxetanylmethanamine
- Oxetane-2-methanamine
- Oxetan-2-ylmethylamine
- 2-(Aminomethyl)oxetane
- 1-oxetan-2-ylmethanamine
- (S)-Oxetane-2-methanamine
- 1-(Oxetan-2-yl)methanamine
- QDEFNAHLCTUWAH-UHFFFAOYSA-N
- BCP30690
- FCH947925
- ANW-
- (S)-C-Oxetan-2-yl-methylamine
- PS-17260
- 1-[(2S)-oxetan-2-yl]methanamine
- P20441
- 2091328-57-1
- CS-0100100
- MFCD31727897
- EN300-7444609
-
- MDL: MFCD31727897
- インチ: 1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2
- InChIKey: QDEFNAHLCTUWAH-UHFFFAOYSA-N
- ほほえんだ: O1CCC1CN
計算された属性
- せいみつぶんしりょう: 87.068413911g/mol
- どういたいしつりょう: 87.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 35.2
[(2S)-oxetan-2-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB548858-10g |
(S)-Oxetane-2-methanamine, 95%; . |
2091328-57-1 | 95% | 10g |
€407.70 | 2025-02-19 | |
eNovation Chemicals LLC | Y1122968-50mg |
(S)-C-Oxetan-2-yl-methylamine |
2091328-57-1 | 95% | 50mg |
$190 | 2024-07-28 | |
Ambeed | A228426-1g |
(S)-Oxetan-2-ylmethanamine |
2091328-57-1 | 95% ≥99%ee,(Loss on drying≤2%) | 1g |
$35.0 | 2025-02-21 | |
Ambeed | A387383-250mg |
(S)-Oxetan-2-ylmethanamine |
2091328-57-1 | 97% | 250mg |
$229.00 | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S63990-5g |
(S)-Oxetan-2-ylmethanamine |
2091328-57-1 | 97% | 5g |
¥1513.0 | 2024-07-19 | |
Chemenu | CM336244-100g |
oxetan-2-ylmethanamine |
2091328-57-1 | 95%+ | 100g |
$2880 | 2023-03-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00812014-50mg |
(S)-Oxetan-2-ylmethanamine |
2091328-57-1 | 97% | 50mg |
¥822 | 2021-08-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1762-5g |
(S)-C-Oxetan-2-yl-methylamine |
2091328-57-1 | 96% | 5g |
¥6103.27 | 2025-01-22 | |
Ambeed | A228426-5g |
(S)-Oxetan-2-ylmethanamine |
2091328-57-1 | 95% ≥99%ee,(Loss on drying≤2%) | 5g |
$104.0 | 2025-02-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY250609-25g |
(S)-Oxetane-2-methanamine |
2091328-57-1 | ≥98% | 25g |
¥2500.00/2300 | 2024-07-09 |
[(2S)-oxetan-2-yl]methanamine 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
[(2S)-oxetan-2-yl]methanamineに関する追加情報
Introduction to [(2S)-oxetan-2-yl]methanamine (CAS No. 2091328-57-1)
[(2S)-oxetan-2-yl]methanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2091328-57-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique oxetane ring and amine functional group, has garnered attention for its potential applications in drug development and medicinal chemistry. The stereochemical configuration at the carbon atom of the oxetane ring, specifically the (2S) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.
The oxetane ring is a three-membered cyclic ether that introduces rigidity and conformational constraints to the molecular structure. This structural feature is particularly valuable in medicinal chemistry, as it can enhance binding affinity and selectivity when interacting with biological receptors. The presence of the amine group at the second position of the oxetane ring further contributes to the compound's reactivity and potential utility in synthesizing more complex molecules.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The (2S)-configuration of [(2S)-oxetan-2-yl]methanamine makes it an attractive candidate for such applications. Researchers have explored its use as a building block in constructing enantiomerically pure compounds, which are often required for pharmaceuticals due to their improved efficacy and reduced side effects.
One of the most promising areas of research involving [(2S)-oxetan-2-yl]methanamine is its application in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including signal transduction, DNA replication, and metabolic pathways. Inhibiting specific proteases has become a major strategy in drug design, particularly for treating diseases such as cancer, HIV, and inflammation-related disorders.
Recent studies have demonstrated that derivatives of [(2S)-oxetan-2-yl]methanamine can serve as effective protease inhibitors by mimicking the natural substrates of these enzymes. The oxetane ring's ability to adopt specific conformations can facilitate tight binding to the active sites of proteases, while the amine group can form hydrogen bonds or other non-covalent interactions with key residues in the enzyme's active pocket. This has led to the discovery of several novel inhibitors with potent activity against target proteases.
Another area where [(2S)-oxetan-2-yl]methanamine has shown promise is in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently targeted in drug discovery due to their involvement in numerous cellular processes. Inhibiting kinases has been successful in treating conditions such as leukemia, breast cancer, and rheumatoid arthritis.
Researchers have utilized [(2S)-oxetan-2-yl]methanamine as a scaffold for designing kinase inhibitors by incorporating it into more complex molecules that can selectively bind to specific kinase domains. The stereochemical integrity provided by the (2S) configuration ensures that these inhibitors maintain high specificity for their target kinases while minimizing off-target effects. This has led to the identification of several lead compounds that are currently being evaluated in preclinical studies.
The versatility of [(2S)-oxetan-2-yl]methanamine also extends to its use as a precursor in synthesizing other functionalized molecules. Its reactivity allows for further modifications through various chemical transformations, such as nucleophilic substitutions, eliminations, and additions. These modifications can be tailored to produce compounds with specific biological activities, making it a valuable tool in synthetic organic chemistry.
In conclusion, [(2S)-oxetan-2-yl]methanamine (CAS No. 2091328-57-1) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the (2S) stereochemistry of the oxetane ring and the presence of an amine group, make it an ideal candidate for applications in asymmetric synthesis, protease inhibition, kinase inhibition, and other areas of medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents.
2091328-57-1 ([(2S)-oxetan-2-yl]methanamine) 関連製品
- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)
- 1947319-92-7(3-fluoro-4-(trifluoromethyl)benzene-1-thiol)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 2171894-49-6(methyl 2-{(3-methylfuran-2-yl)methylsulfanyl}acetate)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)
- 2137559-07-8(Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)
- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)
- 1421494-12-3(2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)

